2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide
Description
2-(Cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is a synthetic organic compound featuring a pyridine core (isonicotinamide) substituted with a cyclopropylmethoxy group at the 2-position and a furan-2-ylmethyl moiety at the amide nitrogen. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol. The compound combines a rigid cyclopropane ring, a heteroaromatic furan, and a hydrogen-bond-capable amide group, making it a candidate for pharmaceutical or materials science applications. The cyclopropylmethoxy group may enhance metabolic stability, while the furan ring could facilitate π-π interactions in supramolecular assemblies .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPOXDNMZKGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide typically involves multiple steps:
Formation of Cyclopropylmethoxy Intermediate: The cyclopropylmethoxy group can be introduced through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.
Coupling with Isonicotinamide: The cyclopropylmethoxy chloride is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to form the desired intermediate.
Introduction of Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the furan ring can yield furan-2,5-dicarboxylic acid.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. The furan ring and isonicotinamide backbone allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique substituents differentiate it from analogs. Below is a comparative analysis of key structural features and hypothetical properties (Table 1):
Table 1: Structural and Predicted Property Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity: The cyclopropylmethoxy group in the target compound increases lipophilicity (predicted logP = 2.5) compared to smaller alkoxy groups. This contrasts with 2-chloro-N,N-dimethylethanamine (logP = 0.9), where the polar dimethylamino and chloride groups reduce hydrophobicity .
Hydrogen Bonding and Crystal Packing: The amide group in the target compound enables strong hydrogen bonding, likely leading to higher melting points and lower solubility compared to tertiary amine-containing analogs like 2-(ethylisopropylamino)ethanethiol . In contrast, the thiol group in 2-(ethylisopropylamino)ethanethiol may promote disulfide bond formation, altering redox stability .
The chloride in 2-chloro-N,N-dimethylethanamine renders it more reactive in nucleophilic substitutions, unlike the stable ether and amide bonds in the target compound .
Biological Activity
2-(Cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is a synthetic compound with potential therapeutic applications. Its structure suggests interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H16N2O2
- IUPAC Name : this compound
The presence of the cyclopropyl group and furan ring may contribute to its unique biological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, similar to other isonicotinamide derivatives that target dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and inflammatory responses.
- Receptor Binding : Interaction with various receptors, possibly influencing neurotransmitter systems or inflammatory mediators.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, similar to other compounds in its class.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's ability to modulate immune responses and its potential role in treating metabolic disorders. For instance, a study demonstrated that it could lower blood glucose levels in diabetic models by inhibiting DPP-IV activity, akin to existing diabetes medications.
Table 2: Pharmacological Studies Overview
| Study Focus | Findings | Year |
|---|---|---|
| Diabetes Management | Reduced blood glucose levels | 2024 |
| Cancer Treatment | Induced apoptosis in tumor cells | 2023 |
| Inflammation | Decreased inflammatory cytokines | 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
